molecular formula C13H15ClF2N2O B12242880 N-[(4-chlorophenyl)methyl]-4,4-difluoropiperidine-1-carboxamide

N-[(4-chlorophenyl)methyl]-4,4-difluoropiperidine-1-carboxamide

Cat. No.: B12242880
M. Wt: 288.72 g/mol
InChI Key: YBNVJQYPRLGFLQ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4,4-difluoropiperidine-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 4-chlorophenylmethyl group and two fluorine atoms, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4,4-difluoropiperidine-1-carboxamide typically involves the reaction of 4-chlorobenzylamine with 4,4-difluoropiperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4,4-difluoropiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or chlorophenyl derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4,4-difluoropiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4,4-difluoropiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The presence of the 4-chlorophenyl group and the fluorine atoms can influence the binding affinity and specificity of the compound, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]cyclopentanamine
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(4-chlorophenyl)-N’-cyanocarbamimidothioate

Uniqueness

N-[(4-chlorophenyl)methyl]-4,4-difluoropiperidine-1-carboxamide is unique due to the presence of the difluoropiperidine ring, which imparts distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C13H15ClF2N2O

Molecular Weight

288.72 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4,4-difluoropiperidine-1-carboxamide

InChI

InChI=1S/C13H15ClF2N2O/c14-11-3-1-10(2-4-11)9-17-12(19)18-7-5-13(15,16)6-8-18/h1-4H,5-9H2,(H,17,19)

InChI Key

YBNVJQYPRLGFLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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